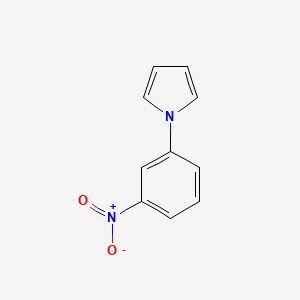

1-(3-nitrophenyl)-1H-pyrrole

Vue d'ensemble

Description

1-(3-Nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrrole ring substituted with a nitrophenyl group at the 1-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds via a condensation mechanism, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The pyrrole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

Oxidation: 1-(3-Aminophenyl)-1H-pyrrole.

Reduction: Various substituted pyrrole derivatives.

Substitution: Functionalized nitrophenyl-pyrrole compounds.

Applications De Recherche Scientifique

1-(3-Nitrophenyl)-1H-pyrrole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mécanisme D'action

The mechanism of action of 1-(3-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

1-(4-Nitrophenyl)-1H-pyrrole: Similar structure but with the nitro group at the 4-position.

1-(2-Nitrophenyl)-1H-pyrrole: Similar structure but with the nitro group at the 2-position.

1-Phenyl-1H-pyrrole: Lacks the nitro group, resulting in different chemical and biological properties.

Uniqueness: 1-(3-Nitrophenyl)-1H-pyrrole is unique due to the position of the nitro group, which influences its reactivity and interaction with other molecules. The 3-position allows for specific electronic and steric effects that can be exploited in various applications.

Activité Biologique

1-(3-Nitrophenyl)-1H-pyrrole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine, particularly in oncology and antimicrobial therapies.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring substituted with a nitrophenyl group. Its molecular formula is , with a molecular weight of 218.17 g/mol. The presence of the nitro group significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

- Electron Transfer Reactions : The nitrophenyl group can participate in redox reactions, influencing cellular processes.

- Hydrogen Bonding and π-π Stacking : The pyrrole ring can form interactions with proteins and nucleic acids, modulating their function and stability.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including:

- Breast Cancer (MCF-7 Cells) : Studies report that this compound can induce apoptosis in MCF-7 cells, leading to reduced cell viability .

- Mechanism : The compound's ability to destabilize tubulin assembly has been linked to its antiproliferative effects, suggesting potential as a chemotherapeutic agent .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against several pathogens:

- Bacterial Strains : Effective against Staphylococcus aureus.

- Fungal Strains : Inhibits growth of Candida albicans.

The compound's mechanism involves disrupting cellular processes in these microorganisms, potentially through interference with membrane integrity or enzymatic functions.

Study on Kalirin Activity

A notable study investigated the impact of this compound on Kalirin, a Rho-GEF involved in cellular signaling. The findings revealed that the compound acts as an inhibitor of Kalirin, leading to decreased Rac1 activation in smooth muscle cells. This inhibition suggests implications for regulating cell migration and proliferation pathways.

Research Findings Summary

Propriétés

IUPAC Name |

1-(3-nitrophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-12(14)10-5-3-4-9(8-10)11-6-1-2-7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWSUEQDVMZTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297606 | |

| Record name | 1-(3-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4310-42-3 | |

| Record name | 4310-42-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione impact Kalirin activity in smooth muscle cells?

A1: The research paper states that this compound-2,5-dione acts as a Kalirin Rho-guanine nucleotide exchange factor -1 inhibitor []. While the precise mechanism of inhibition isn't detailed in this study, the result of this inhibition is a decrease in Rac1 activation in smooth muscle cells. This suggests that this compound-2,5-dione likely interferes with the interaction between Kalirin and Rac1, preventing Kalirin from performing its guanine nucleotide exchange factor activity specifically on Rac1. This subsequently affects downstream signaling pathways, including those involved in cell migration and proliferation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.